N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline

Catalog No.
S12395584
CAS No.
M.F
C22H21NO2
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxya...

Product Name

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C22H21NO2/c1-2-24-21-14-10-20(11-15-21)23-16-18-8-12-22(13-9-18)25-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3

InChI Key

BZVSGGRODDZHDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline is an organic compound characterized by the molecular formula C21H19NOC_{21}H_{19}NO. This compound is a derivative of benzylideneaniline, featuring a distinctive structure that includes a benzyloxy group attached to a benzylidene moiety. The presence of the ethoxy group on the aniline part of the molecule contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions, converting the imine group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzyloxy group may engage in nucleophilic substitution reactions, where nucleophiles like hydroxide ions are involved.

These reactions highlight the compound's versatility and potential for further functionalization.

Research indicates that N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline exhibits notable biological activities. It has been studied for its potential as an enzyme inhibitor, which may influence various biochemical pathways. The mechanism of action likely involves interaction with specific molecular targets, where the benzyloxy group facilitates binding to enzyme active sites, thus modulating their activity.

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline typically involves a condensation reaction between 4-benzyloxybenzaldehyde and p-phenetidine. This reaction is generally performed under acidic conditions, often using hydrochloric or sulfuric acid as a catalyst, and is carried out under reflux conditions. After completion, the product is isolated through filtration and recrystallization to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions such as temperature and pressure. Continuous flow reactors may also be utilized to enhance efficiency and yield in industrial settings.

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline has several applications:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: The compound is useful in studies related to enzyme inhibition and protein interactions.
  • Industrial Use: It may find applications in the production of dyes, pigments, and other chemicals due to its unique structural features.

Studies on N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline's interactions with biological targets reveal its potential role in modulating enzyme activity. The specific interactions depend on the structural characteristics of the compound, particularly the benzyloxy group, which enhances binding affinity to certain enzymes. This property makes it a candidate for further investigation in drug development and therapeutic applications.

Several compounds share structural similarities with N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline:

  • N-(4-benzyloxybenzylidene)-p-toluidine
  • N-(4-(benzyloxy)benzylidene)-4-fluoroaniline
  • N-(4-benzyloxybenzylidene)-3,4-xylidine

Uniqueness

The uniqueness of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline lies in its specific substitution pattern and the presence of both benzyloxy and ethoxy groups. These features impart distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further research and application in various scientific fields.

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

331.157228913 g/mol

Monoisotopic Mass

331.157228913 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types